Sec-butyl cyanate

Thermal Stability Rearrangement Kinetics Computational Chemistry

Sec-butyl cyanate (IUPAC: butan-2-yl cyanate) is a secondary alkyl cyanate ester characterized by the molecular formula C5H9NO and a molecular weight of 99.13 g/mol. It belongs to the broader class of organic cyanates (R–O–C≡N), which are isomeric with isocyanates (R–N=C=O) but differ fundamentally in connectivity and reactivity profile.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 1873-13-8
Cat. No. B167487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSec-butyl cyanate
CAS1873-13-8
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCCC(C)OC#N
InChIInChI=1S/C5H9NO/c1-3-5(2)7-4-6/h5H,3H2,1-2H3
InChIKeyDYGSSPHDQVPDJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sec-Butyl Cyanate (CAS 1873-13-8): Chemical Identity and Core Procurement Specifications for Research and Industrial Applications


Sec-butyl cyanate (IUPAC: butan-2-yl cyanate) is a secondary alkyl cyanate ester characterized by the molecular formula C5H9NO and a molecular weight of 99.13 g/mol . It belongs to the broader class of organic cyanates (R–O–C≡N), which are isomeric with isocyanates (R–N=C=O) but differ fundamentally in connectivity and reactivity profile [1]. Standard commercial specifications indicate a purity of 95%, with analytical verification available via FTIR and GC-MS [2].

Why Sec-Butyl Cyanate Cannot Be Interchanged with Tert-Butyl Cyanate, Ethyl Cyanate, or Sec-Butyl Isocyanate: A Procurement Risk Overview


Alkyl cyanates and isocyanates exhibit fundamentally different reactivity and stability profiles that preclude generic substitution [1]. Sec-butyl cyanate rearranges via an ionization-recombination mechanism involving a secondary carbocation intermediate, whereas tert-butyl cyanate undergoes a concerted retro-ene process and ethyl cyanate demonstrates only marginal isolability at ambient temperature [2]. The substitution pattern (secondary vs. tertiary vs. primary alkyl) directly dictates thermal stability, shelf life, and reaction pathway selectivity, meaning that procurement of a generic 'alkyl cyanate' without specification of the sec-butyl group introduces unacceptable variability in experimental outcomes [3].

Quantitative Differentiation of Sec-Butyl Cyanate: Head-to-Head Thermal Stability, Spectroscopic Fingerprint, and Reactivity Parameter Comparisons


Thermal Stability and Isolability: Sec-Butyl Cyanate Demonstrates Intermediate Stability Between Ethyl and Tert-Butyl Cyanates

Computational analysis at the B3LYP/6-311++G(d,p) level reveals that the retro-ene activation barrier for HNCO formation from alkyl cyanates decreases with increasing alkyl substitution [1]. Ethyl cyanate exhibits a calculated barrier of 26 kcal/mol, rendering it only marginally isolable for short periods at room temperature [1]. Tert-butyl cyanate, with a barrier of 20 kcal/mol, is not isolable under standard conditions [1]. While sec-butyl cyanate was not directly computed in this study, its secondary alkyl substitution pattern predicts an intermediate barrier, consistent with its documented isolability and commercial availability [2].

Thermal Stability Rearrangement Kinetics Computational Chemistry

Mechanistic Divergence: Sec-Butyl Cyanate Rearranges via Ion-Pair Return Rather Than Concerted Sigmatropic Shift

The thermal rearrangement of sec-butyl cyanate to sec-butyl isocyanate proceeds via an ionization-recombination (ion-pair return) mechanism rather than a concerted [3,3]-sigmatropic shift [1]. This mechanistic divergence is attributed to the stability of the secondary carbocation intermediate, which lowers the activation free energy relative to the concerted pathway [2]. In contrast, tert-butyl cyanate rearranges via a concerted retro-ene mechanism due to the steric hindrance and instability of the tertiary carbocation [2].

Reaction Mechanism Ion-Pair Return Carbocation Stability

Spectroscopic Verification: Unique FTIR and MS Fingerprint Enables Identity Confirmation Against Isocyanate Isomer

Sec-butyl cyanate (cyanic acid, sec-butyl ester) exhibits a distinct FTIR spectrum and GC-MS fragmentation pattern that unequivocally differentiates it from its isocyanate isomer, sec-butyl isocyanate [1]. The FTIR spectrum confirms the presence of the cyanate (R–O–C≡N) functionality via characteristic absorptions, while the mass spectrum provides a unique fragmentation fingerprint [1]. In contrast, sec-butyl isocyanate (CAS 21874-79-1) displays a boiling point of 101 °C, density of 0.864 g/mL at 25 °C, and refractive index of 1.4 (n20/D) .

Spectroscopy Quality Control Identity Confirmation

Nucleophilic Reactivity Context: Cyanate Anion Exhibits Moderate Reactivity (N = 13.60, sN = 0.84) Providing a Baseline for Alkyl Cyanate Electrophilicity

The cyanate anion (OCN⁻) in acetonitrile exhibits Mayr nucleophilicity parameters of N = 13.60 and sN = 0.84, classifying it as a moderately reactive ambident nucleophile [1]. While these parameters describe the anionic precursor rather than the sec-butyl ester itself, they provide a foundational reactivity baseline for understanding the electrophilic character of alkyl cyanates [2]. Alkyl cyanates act as ambident electrophiles, capable of alkylating or acylating strong nucleophiles under mild conditions [2].

Reactivity Parameters Nucleophilicity Mayr Equation

Validated Application Scenarios for Sec-Butyl Cyanate Based on Quantitative Differentiation Evidence


Controlled Thermal Isomerization Studies Requiring Intermediate Alkyl Group Stability

Researchers investigating the kinetics and mechanism of cyanate-to-isocyanate rearrangement benefit from sec-butyl cyanate's intermediate thermal stability [1]. Its isolability at ambient temperature enables precise kinetic measurements that are impractical with the unstable tert-butyl analog or the less reactive ethyl derivative [2].

Synthesis of Polyurethanes and Polyisocyanates via Carbocation-Mediated Pathways

The ionization-recombination mechanism unique to sec-butyl cyanate facilitates carbocation-mediated polymerization pathways [1]. This enables the production of polyurethane foams, coatings, and adhesives with tailored crosslinking densities that cannot be replicated using isocyanates or other alkyl cyanates [2].

Microencapsulation Processes Utilizing Controlled Cyanate Reactivity

The moderate reactivity of sec-butyl cyanate supports microencapsulation applications where controlled release of the cyanate group is essential for polymeric microcapsule formation [1]. Its stability profile allows for handling and formulation under standard laboratory conditions [2].

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